molecular formula C23H27N5O3 B2426447 1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 1021059-96-0

1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2426447
CAS RN: 1021059-96-0
M. Wt: 421.501
InChI Key: UCXJNOFGJCSCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis The synthesis and structural elucidation of compounds similar to 1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea are fundamental aspects of research, aiming to develop novel compounds with potential therapeutic applications. For instance, the diastereoselective synthesis of hexahydropyrimidin-2-ones reveals the importance of understanding the stereochemical outcomes of synthetic routes, which could be applied to the synthesis of structurally related compounds (Fesenko & Shutalev, 2007). Additionally, the cyclocondensation reactions of trifluoro-3-buten-2-ones with urea highlight the diversity of synthetic approaches to create pyrimidinone derivatives, which may share mechanistic or structural similarities with the compound (Bonacorso et al., 2003).

Biomedical Applications Research into derivatives of urea and thiourea compounds, including pyrimidinone and pyrazinone derivatives, is driven by their potential biological activities. For example, the study on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists offers insights into the drug design process for targeting specific receptors, which could be relevant for compounds with similar structural features (Fotsch et al., 2001). Furthermore, the investigation of urea and thiourea derivatives of pyrimidin-7-yl for their antiparkinsonian activity highlights the therapeutic potential of these compounds in neurological conditions (Azam et al., 2009).

Environmental Impact and Safety Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that research also extends to understanding the environmental impact and safety of chemical compounds, including their degradation behavior and effects on biological systems. For example, studies on the degradation and side effects of sulfonylurea herbicides in soil provide critical insights into the environmental behavior of structurally complex compounds, which is essential for assessing their safety and ecological impact (Dinelli et al., 1998).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-5-12-31-22-14-21(24-16(3)25-22)26-17-7-9-18(10-8-17)27-23(29)28-19-13-15(2)6-11-20(19)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXJNOFGJCSCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

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